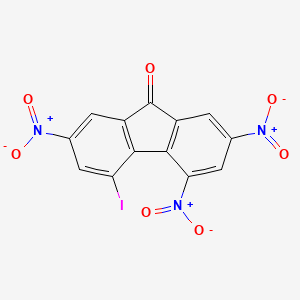

4-Iodo-2,5,7-trinitro-9h-fluoren-9-one

Description

Fluorenone, a polycyclic aromatic ketone, and its derivatives are pivotal building blocks in the synthesis of a wide array of functional organic materials. alfa-chemistry.comresearchgate.net Their rigid, planar, and electron-deficient nature makes them ideal candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. alfa-chemistry.com The ability to functionalize the fluorenone scaffold at various positions allows for the fine-tuning of its electronic and photophysical properties.

The introduction of nitro (NO₂) and halogen (specifically iodine) substituents onto the fluorenone backbone dramatically alters its chemical behavior and potential applications. Nitro groups are powerful electron-withdrawing moieties that significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification enhances the electron-accepting capability of the fluorenone core, a crucial characteristic for the formation of charge-transfer complexes and for use as n-type semiconductor materials. wikipedia.org

The presence of an iodine atom introduces several key features. Firstly, the iodo-substituent further enhances the electron-accepting properties through its inductive effect. Secondly, and perhaps more significantly, the iodine atom is a potent halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This directional and tunable interaction has been increasingly exploited in crystal engineering and the design of supramolecular assemblies, offering a powerful tool to control the solid-state packing of molecules and, consequently, their bulk material properties.

While specific research on 4-Iodo-2,5,7-trinitro-9H-fluoren-9-one is limited in publicly accessible literature, its molecular structure suggests several promising research avenues. The combination of three strong electron-withdrawing nitro groups and an iodinated site points towards its potential as a superior electron acceptor. Investigations into its ability to form charge-transfer complexes with various electron donors are a logical next step. The study of these complexes could reveal novel materials with interesting optical and electronic properties, potentially leading to applications in sensors, switches, and nonlinear optics.

Furthermore, the presence of the iodine atom opens up possibilities for leveraging halogen bonding in the rational design of crystalline materials. Research focusing on co-crystallization with halogen bond acceptors could lead to the development of materials with predictable and well-defined solid-state architectures, which is essential for optimizing charge transport and other solid-state phenomena. The exploration of its utility as a building block in the synthesis of more complex, functional polymers and supramolecular structures also represents a fertile ground for future research.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following tables provide a combination of known data for the parent and related compounds, alongside predicted or inferred properties for the title compound based on established chemical principles.

Table 1: Physicochemical Properties of Fluorenone Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| 9H-Fluoren-9-one | C₁₃H₈O | 180.21 | 84 | 486-25-9 nist.gov |

| 2,7-Dinitro-9H-fluoren-9-one | C₁₃H₆N₂O₅ | 270.20 | 290-295 | 31551-45-8 nist.gov |

| 2,4,7-Trinitro-9H-fluoren-9-one | C₁₃H₅N₃O₇ | 315.20 | 175-176 | 129-79-3 nih.gov |

| 4-Iodo-9H-fluoren-9-one | C₁₃H₇IO | 306.10 | Not Reported | 883-33-0 guidechem.com |

| This compound | C₁₃H₄IN₃O₇ | 441.10 | Not Reported | 1098-27-7 parchem.com |

Table 2: Spectroscopic Data Comparison (Predicted for the title compound)

| Compound Name | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

| 9H-Fluoren-9-one | 7.2-7.7 (m, 8H) | 120-145, 193 (C=O) | ~1715 (C=O) |

| 2,4,7-Trinitro-9H-fluoren-9-one | 8.8-9.2 (m, 5H) | Not readily available | ~1720 (C=O), 1540, 1350 (NO₂) |

| This compound | Predicted: Shifts in the aromatic region will be influenced by the iodo and nitro groups. | Predicted: Signals will be consistent with the substituted fluorenone core. | Predicted: ~1720 (C=O), 1540, 1350 (NO₂), C-I stretch |

Structure

3D Structure

Properties

CAS No. |

1098-27-7 |

|---|---|

Molecular Formula |

C13H4IN3O7 |

Molecular Weight |

441.09 g/mol |

IUPAC Name |

4-iodo-2,5,7-trinitrofluoren-9-one |

InChI |

InChI=1S/C13H4IN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H |

InChI Key |

RJVYYQMJDPRKII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Electronic Structure and Charge Transfer Phenomena in 4 Iodo 2,5,7 Trinitro 9h Fluoren 9 One Systems

Electron-Acceptor Characteristics of Trinitrofluorenone Moieties

The capacity of a molecule to accept an electron is a fundamental electronic property that dictates its role in charge transfer interactions. For molecules like 4-Iodo-2,5,7-trinitro-9H-fluoren-9-one, this characteristic is primarily defined by the concept of electron affinity.

Electron affinity (EA) is quantitatively defined as the energy released when a neutral atom or molecule in the gaseous state gains an electron to form a negative ion. wikipedia.orglibretexts.org A higher positive electron affinity value indicates a greater propensity for the molecule to accept an electron, signifying stronger electron-acceptor capabilities. wikipedia.org Molecules with a high EA are termed electron acceptors, while those with a low ionization potential (the energy required to remove an electron) are termed electron donors. wikipedia.orgcore.ac.uk

The acceptor strength of a molecule is directly related to its electron affinity. This property can be theoretically approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy level indicates that the molecule can more readily accommodate an additional electron, thus corresponding to a stronger electron acceptor. nih.gov The formation of charge transfer complexes is governed by the energy difference between the LUMO of the acceptor and the Highest Occupied Molecular Orbital (HOMO) of the donor. core.ac.uknih.gov A smaller HOMO-LUMO gap between the donor and acceptor facilitates the electronic transition and stabilizes the resulting complex. nih.gov

The nitro group (–NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. wikipedia.org The presence and positioning of nitro groups on an aromatic scaffold, such as the fluorenone core, have a profound impact on the molecule's electronic properties. rsc.orgresearchgate.net

Attaching nitro groups to the fluorenone ring system significantly lowers the energy of the LUMO, thereby increasing the molecule's electron affinity and enhancing its electron-acceptor strength. The increased number of nitro groups generally leads to a stronger acceptor. For instance, the electron affinities of nitrofluorene derivatives can be tuned over a wide range, making them versatile components in charge transfer studies. researchgate.net The specific placement of these groups influences the distribution of electron density across the molecule. In aromatic systems, the presence of nitro groups retards electrophilic substitution but facilitates nucleophilic substitution by stabilizing negative charge in the intermediate states. wikipedia.org This strong electron-withdrawing nature is crucial for the potent acceptor characteristics of trinitrofluorenone derivatives. nih.gov

Formation and Characterization of Charge Transfer Complexes

Due to their strong electron-acceptor nature, trinitrofluorenone derivatives readily form charge transfer (CT) complexes with various π-electron donors. These complexes are assemblies of two or more molecules where a fraction of electronic charge is transferred from the donor to the acceptor. wikipedia.org This interaction results in the formation of a new molecular entity with unique chemical and physical properties.

Trinitrofluorenone moieties are known to form CT complexes with a wide range of π-electron rich donors. researchgate.netrroij.com Carbazole, particularly in its polymeric form, polyvinylcarbazole (PVK), is a well-studied electron donor that interacts with trinitrofluorenone (TNF) to form intensely colored complexes. rroij.com The interaction is based on the overlap of the π-electron rich carbazolyl groups with the π-electron deficient trinitrofluorenone rings. rroij.com

Tetrathiafulvalene (B1198394) (TTF) and its derivatives are another important class of electron donors known for forming highly interesting CT complexes, some of which exhibit electrical conductivity. wikipedia.orgrsc.org The interaction between TTF and trinitrofluorenone acceptors leads to the formation of crystalline salts characterized by stacks of alternating donor and acceptor molecules. researchgate.netmdpi.com The degree of charge transfer in these complexes is influenced not only by the redox potentials of the donor and acceptor but also by the specific intermolecular interactions within the crystal lattice. researchgate.netmdpi.com

Experimental studies, often employing methods like Job's method of continuous variation or spectrophotometric titration, have consistently shown that trinitrofluorenone derivatives typically form 1:1 complexes with electron donors like PVK and TTF. rroij.commdpi.comnih.gov This 1:1 stoichiometry is characteristic of many donor-acceptor CT complexes. wikipedia.orgmdpi.com

The formation mechanism involves the association of the donor and acceptor molecules, driven by electrostatic attraction between the electron-rich donor and the electron-poor acceptor. wikipedia.org In solution, this leads to an equilibrium between the free components and the complex. Upon complexation, a partial transfer of electron density occurs from the HOMO of the donor molecule to the LUMO of the acceptor molecule. nih.gov In the solid state, these complexes often crystallize in segregated or mixed stacks of alternating donor and acceptor molecules, which dictates the bulk properties of the material. wikipedia.orgmdpi.com

The formation of a CT complex is accompanied by distinct spectroscopic changes that serve as definitive evidence of the interaction.

UV-Visible Spectroscopy: The most prominent signature is the appearance of a new, broad, and often intense absorption band in the visible or near-infrared region of the electronic spectrum. rroij.commdpi.com This band, known as the charge transfer band, is not present in the spectra of the individual donor or acceptor molecules. mdpi.com The energy of this transition (hν_CT) corresponds to the energy required to excite an electron from the HOMO of the donor to the LUMO of the acceptor within the complex. rroij.com The position of this band is sensitive to the strength of the donor and acceptor; stronger donors generally lead to lower energy (longer wavelength) CT bands with a given acceptor. nih.gov

Vibrational Spectroscopy (IR and Raman): Charge transfer also perturbs the vibrational modes of the constituent molecules. In infrared (IR) and Raman spectroscopy, this is observed as shifts in the frequencies of specific functional groups. mdpi.com For example, in a TTF-trinitrofluorenone complex, the frequency of the carbonyl (C=O) stretching vibration of the fluorenone acceptor shifts to a lower wavenumber upon complexation. mdpi.com This shift indicates a weakening of the C=O bond due to the increased electron density on the acceptor moiety resulting from the partial charge transfer. Similarly, certain vibrational modes of the TTF donor also show frequency shifts that can be correlated with the degree of charge transfer. mdpi.com

Below is a table summarizing typical spectroscopic data for a charge transfer complex between a trinitrofluorenone derivative and the donor tetrathiafulvalene (TTF).

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| UV-Vis Spectroscopy | Appearance of a new, broad absorption band at long wavelengths (e.g., λmax ≈ 677 nm) | Charge Transfer (CT) transition from donor HOMO to acceptor LUMO |

| Infrared (IR) Spectroscopy | Shift of the acceptor's C=O stretching frequency to lower energy (e.g., from 1729 cm-1 to 1716 cm-1) | Weakening of the carbonyl bond due to increased electron density on the acceptor |

| Raman Spectroscopy | Shift in specific vibrational modes of the donor (TTF) | Used to estimate the degree of charge transfer (δ) |

The following table provides an example of the stoichiometry found in charge transfer complexes involving trinitrofluorenone acceptors.

| Donor | Acceptor | Stoichiometry (Donor:Acceptor) | Method of Determination |

|---|---|---|---|

| Polyvinylcarbazole (PVK) | 2,4,7-Trinitrofluorenone (TNF) | 1:1 | UV-Vis Spectrophotometry |

| Tetrathiafulvalene (TTF) | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | 1:1 | Single-crystal X-ray diffraction |

Charge Transport Mechanisms within Trinitrofluorenone-Based Assemblies

The transport of charge carriers in organic materials like trinitrofluorenone derivatives is fundamentally governed by the hopping of electrons or holes between adjacent molecules. This process is highly sensitive to the electronic properties of the individual molecules and their spatial arrangement within an assembly.

Investigation of Charge Carrier Mobility in Doped Systems

Doping in organic semiconductors involves the introduction of impurity molecules (dopants) to increase the concentration of charge carriers and thereby enhance conductivity. The effect of doping on charge carrier mobility in systems based on this compound can be understood through established models for disordered organic semiconductors.

Doping can have a dual effect on mobility. On one hand, it increases the number of available charge carriers (electrons in the case of n-type doping, which is expected for the electron-accepting trinitrofluorenone core). On the other hand, the ionized dopant molecules can create electrostatic traps that localize charge carriers, thereby reducing their mobility. aps.org The net effect depends on a balance between the increased carrier concentration and the creation of these trap states. researchgate.net

In weakly disordered systems, low to moderate doping levels often lead to a decrease in mobility as the trapping effect dominates. aps.org At higher doping concentrations, the potential wells of the Coulomb traps can overlap, leading to a smoother potential landscape and a significant increase in mobility. aps.org The specific impact of a dopant on a this compound system would depend on the nature of the dopant, its concentration, and the intrinsic level of disorder in the material.

Table 1: Theoretical Factors Influencing Charge Carrier Mobility in Doped Trinitrofluorenone Systems

| Factor | Description | Expected Impact on Mobility |

| Dopant Concentration | The number of dopant molecules per unit volume. | Can either increase or decrease mobility depending on the regime. aps.org |

| Intrinsic Disorder | The degree of structural and energetic randomness in the pristine material. | Higher disorder generally leads to lower mobility. |

| Dopant-Induced Traps | Localized electronic states created by the electrostatic potential of ionized dopants. | Generally decrease mobility by trapping charge carriers. researchgate.net |

| Carrier Filling of Traps | At high doping levels, excess carriers can fill deep intrinsic trap states. | Can lead to an increase in mobility. aps.org |

Impact of Molecular Packing and Supramolecular Organization on Charge Transfer

The efficiency of charge transfer between adjacent molecules is critically dependent on their relative orientation and distance, which are dictated by the molecular packing in the solid state and any higher-order supramolecular organization. nih.gov For charge hopping to occur, there must be sufficient electronic coupling between the molecular orbitals of neighboring molecules.

The introduction of an iodine atom at the 4-position of the trinitrofluorenone core is expected to significantly influence its molecular packing due to the large size and polarizability of the iodine atom. This can lead to changes in the intermolecular distances and the degree of π-π stacking, which are crucial for efficient charge transport. Halogen bonding, a non-covalent interaction involving the iodine atom, could also play a significant role in directing the supramolecular assembly and creating specific charge transport pathways.

Theoretical studies on other halogenated organic semiconductors have shown that while molecular packing is a dominant factor, the electronic effects of the halogen substituent also play a crucial role. arxiv.org For instance, the strong electron-withdrawing nature of a substituent can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), affecting the energy barrier for charge hopping. A recent study on halogen-substituted tetraazapentacenes found that despite similar packing structures, the electron mobility varied significantly due to the electronic effects of the different halogens. arxiv.org Specifically, the stronger electron-withdrawing effect of fluorine led to lower electron transfer integrals and a larger reorganization energy, resulting in lower mobility compared to chlorine or bromine analogues. arxiv.org A similar interplay of steric and electronic effects would be anticipated for this compound.

Table 2: Key Parameters Influenced by Molecular Packing and Supramolecular Organization

| Parameter | Description | Influence on Charge Transfer |

| Electronic Coupling | A measure of the electronic interaction between adjacent molecules. | Higher electronic coupling facilitates faster charge transfer. |

| Reorganization Energy | The energy required to distort the molecular geometry upon charge addition or removal. | Lower reorganization energy is favorable for efficient charge transfer. arxiv.org |

| π-π Stacking Distance | The distance between the planes of aromatic cores of adjacent molecules. | Shorter distances generally lead to stronger electronic coupling. |

| Halogen Bonding | Non-covalent interactions involving the iodine atom. | Can direct crystal packing and influence supramolecular structure. |

Halogen Bonding Interactions in Iodo Trinitrofluorenone Systems

Theoretical Basis of Halogen Bonding (σ-Hole Interactions)

Halogen bonding is a noncovalent interaction that has garnered significant attention in the fields of supramolecular chemistry, crystal engineering, and materials science. It involves the attractive force between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). This electrophilic region, known as a σ-hole, is a consequence of the anisotropic distribution of electron density around the halogen atom when it is covalently bonded to an electron-withdrawing group.

The formation of a σ-hole can be understood by considering the electronic configuration and electronegativity of the halogen. The electron density is not spherically distributed around the halogen atom; instead, there is a region of lower electron density, and consequently positive electrostatic potential, located on the outermost portion of the halogen atom, directly opposite to the covalent bond. This positively charged region, the σ-hole, can then interact favorably with an electron-rich site, such as a lone pair of electrons or a π-system, on a neighboring molecule. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing strength of the group to which it is attached. In the case of 4-Iodo-2,5,7-trinitro-9h-fluoren-9-one, the iodine atom, being the most polarizable halogen, and bonded to a fluorenone core bearing three strongly electron-withdrawing nitro groups, is expected to be a potent halogen bond donor.

Experimental Evidence of Halogen Bonding in Fluorenone Derivatives

Single-crystal X-ray diffraction is the most definitive method for providing experimental evidence of halogen bonds. In the solid state, the geometry of the interaction, specifically the bond distance and angle, can be precisely determined. A halogen bond is typically characterized by a distance between the halogen atom and the acceptor atom that is shorter than the sum of their van der Waals radii. Furthermore, the angle between the covalent bond to the halogen and the halogen bond itself is generally close to 180°, reflecting the directional nature of the σ-hole.

Data Table: Hypothetical Crystallographic Data for Halogen Bonds in an Iodo-Trinitrofluorenone System

| Donor Atom | Acceptor Atom | D-X···A Distance (Å) | D-X···A Angle (°) | Sum of vdW Radii (Å) |

| I | O (nitro) | Data not available | Data not available | 3.50 |

| I | O (carbonyl) | Data not available | Data not available | 3.50 |

| I | N (nitro) | Data not available | Data not available | 3.53 |

Note: This table is hypothetical and for illustrative purposes only. No specific crystallographic data for this compound could be located.

In the absence of single crystals, or for studying interactions in solution, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable insights into halogen bonding.

In NMR spectroscopy , the formation of a halogen bond can lead to changes in the chemical shifts of the nuclei involved. For instance, the chemical shift of the carbon atom bonded to the iodine (C-I) may experience a downfield shift upon halogen bond formation. Similarly, the nucleus of the acceptor atom may also show a change in its chemical shift.

IR spectroscopy can probe the vibrational frequencies of the bonds involved in the halogen interaction. The formation of a halogen bond can cause a shift in the stretching frequency of the C-I bond, as well as the vibrational modes of the halogen bond acceptor group (e.g., the N-O stretches of a nitro group or the C=O stretch of the fluorenone).

Currently, there are no published NMR or IR spectroscopic studies that specifically analyze the halogen bonding interactions of this compound.

Role of Iodine as a Halogen Bond Donor in Supramolecular Chemistry

The directionality and tunable strength of halogen bonds make them powerful tools in supramolecular chemistry for controlling molecular recognition and directing the self-assembly of molecules into well-defined architectures. Iodine, being a strong halogen bond donor, is particularly effective in these applications. In the context of this compound, the iodine atom could direct the assembly of the molecules in the solid state through interactions with the nitro groups or the carbonyl oxygen of neighboring molecules, leading to the formation of specific supramolecular synthons.

Computational chemistry provides a powerful means to investigate the nature, energetics, and geometry of halogen bonds, especially when experimental data is scarce. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the interaction energies, analyze the charge distribution, and visualize the σ-hole on the iodine atom of this compound. These calculations could predict the preferred halogen bond acceptors and the geometry of the resulting complexes.

Data Table: Hypothetical Computational Data for Halogen Bond Energies

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| This compound | Nitro group oxygen | Data not available |

| This compound | Carbonyl group oxygen | Data not available |

Note: This table is hypothetical. No specific computational studies on the halogen bonding energetics of this compound were found.

Applications and Advanced Materials Development Incorporating 4 Iodo 2,5,7 Trinitro 9h Fluoren 9 One and Analogues

Integration in Organic Electronic and Optoelectronic Devices

The fluorenone core, particularly when functionalized with multiple nitro groups, creates a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This intrinsic property makes trinitrofluorenone derivatives, including the iodinated analogue, highly effective electron acceptors, a fundamental requirement for a variety of organic electronic and optoelectronic applications.

Role as Electron Acceptors in Organic Semiconductors

Nitro-functionalized fluorenones are recognized as potent n-type organic semiconductors. rsc.orgbohrium.com The strong electron-withdrawing capacity of the nitro groups facilitates the acceptance and transport of electrons, a crucial function in many electronic devices. The introduction of up to four nitro groups onto the fluorenone scaffold has been shown to progressively lower the frontier orbital energy levels (HOMO and LUMO), thereby reducing the bandgap and red-shifting the material's absorption spectrum. rsc.org This tunability of energy levels through nitration is a key advantage in designing materials for specific applications. rsc.orgbohrium.com

In the context of organic field-effect transistors (OFETs), fluorenone derivatives functionalized with both nitro (NO₂) and cyano (CN) groups have demonstrated n-type semiconducting behavior. rsc.org While the electron mobilities are modest, these materials offer excellent air stability, a significant advantage over many other organic semiconductors. rsc.org Similarly, in the field of organic photovoltaics (OPVs), nitrofluorene derivatives have been explored as non-fullerene acceptors in acceptor-donor-acceptor (A–D–A) type architectures. rsc.org When paired with a suitable donor polymer like PBDB-T, these trinitrofluorenone-based acceptors contribute to the generation of photocurrent, although device performance is a trade-off between voltage and current. rsc.org The solid-state packing of these molecules, which can differ from the interpenetrating networks of other high-efficiency acceptors, plays a critical role in their charge transport properties. rsc.org

Table 1: Properties of Nitrofluorenone Derivatives in Organic Semiconductors

| Compound Family | Application | Key Property | Finding |

| Nitro- and Cyano-functionalized Fluorenones | Organic Field-Effect Transistors (OFETs) | n-type semiconducting behavior | Modest electron mobilities (10⁻⁶–10⁻⁴ cm² V⁻¹ s⁻¹) with excellent air-stability. rsc.org |

| Nitrofluorene Derivatives | Organic Photovoltaics (OPVs) | Non-fullerene acceptors (A-D-A type) | Tunable frontier orbital levels; performance depends on balancing voltage and photocurrent. rsc.org |

Application in Photoconductive and Photorefractive Materials

The strong electron-accepting nature of trinitrofluorenone enables the formation of charge-transfer (CT) complexes, which are fundamental to the operation of photoconductive and photorefractive materials. When blended with electron-donating polymers, these molecules can significantly enhance photosensitivity. A classic example is the sensitization of poly(N-vinylcarbazole) (PVK), a standard semiconducting polymer, with trinitrofluorenone derivatives. nih.gov The interaction leads to the formation of a charge-transfer complex that improves the photoconductivity of the polymer. nih.gov

This principle has been applied in photothermoplastic storage media (PTSM), where a trinitrofluorenone derivative was used as a sensitizer (B1316253) for a poly[N-(2,3-epoxypropyl)carbazole] (PEPC) matrix. nih.gov This application, which is relevant for fields like aerospace and astrophysics, demonstrated high holographic sensitivity in the intramolecular charge transfer region, outperforming other sensitizers like tetranitrofluorene. nih.gov The efficiency of this sensitization is linked to the electron affinity of the acceptor; a higher electron affinity promotes the formation of the charge-transfer complex with the host polymer, leading to improved photoconductivity. nih.gov The compound 2,7-dinitro-9-fluorenone (B1213979) is also noted for its use as a photoconducting material. nih.gov

Development of Polymeric and Supramolecular Architectures

Beyond simple blending, trinitrofluorenone moieties have been chemically incorporated into larger, more complex molecular and macromolecular structures. This approach allows for the precise control of donor-acceptor interactions and the self-assembly of materials with tailored optoelectronic properties.

Synthesis of Trinitrofluorenone-Containing Polymers and Copolymers

The integration of the trinitrofluorenone unit directly into a polymer backbone is a strategy to create materials with inherent electron-accepting properties. Research has demonstrated the synthesis of π-conjugated alternating copolymers that feature a dinitro-9-fluorenone unit. For instance, Poly(3,5-dinitro-9-fluorenone-alt-9,9-dioctylfluorene) was synthesized from a 2,7-dibromo-3,5-dinitro-9-fluorenone monomer. researchgate.net This polymer exhibited a high electron-accepting character due to the presence of the dinitrofluorenone moiety, which creates a strong intramolecular charge transfer interaction with the electron-donating dioctylfluorene unit. researchgate.net Such copolymers are investigated for their potential as electron-acceptor type materials in various organic electronic applications. researchgate.net

Design of Donor-Acceptor Dyads and Multicomponent Systems

The trinitrofluorenone core is an excellent building block for creating discrete donor-acceptor (D-A) molecular systems, often referred to as dyads, triads, or more complex architectures. In these systems, the fluorenone acts as the acceptor, covalently linked to one or more electron-donating units. This molecular design facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Various architectures have been explored, including donor-acceptor-donor (D-A-D) and acceptor-donor-acceptor (A-D-A) configurations. rsc.orgrsc.org For example, D-A-D molecules have been synthesized with a fluorenone core end-capped with dendritic oligo(thiophene)s. rsc.org These materials have been investigated for their liquid crystalline behavior and application in photovoltaic devices. rsc.org Another D-A-D design incorporated triphenylamine (B166846) as the donor unit attached to a fluorenone core, creating an emissive molecule used in organic light-emitting diodes (OLEDs). researchgate.net The formation of charge-transfer complexes between trinitrofluorenone derivatives and donors like tetrathiafulvalene (B1198394) (TTF) has also been studied extensively, revealing how molecular structure and intermolecular interactions, such as hydrogen bonding, influence the degree of charge transfer in the solid state. mdpi.com

Table 2: Donor-Acceptor Systems Incorporating Fluorenone Acceptors

| Architecture | Donor Moiety | Acceptor Core | Application |

| D-A-D | Dendritic Oligo(thiophene)s | Fluorenone | Photovoltaics rsc.org |

| D-A-D | Triphenylamine | Fluorenone | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| A-D-A | Benzothiadiazole (core) | Nitrofluorene (end-caps) | Organic Photovoltaics (OPVs) rsc.org |

| 1:1 Complex | Tetrathiafulvalene (TTF) | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Charge-Transfer Studies mdpi.com |

Specialized Research Applications

The distinct properties of trinitrofluorenone-based materials have led to their exploration in specialized research areas. One notable application is in photothermoplastic storage media , which has potential uses in aerospace and astrophysics where robust and high-sensitivity recording materials are required. nih.gov The ability of trinitrofluorenone derivatives to sensitize polymers allows for the creation of materials that can store holographic information. nih.gov Additionally, all-organic charge-transfer complexes, such as those formed between 2,4,7-trinitrofluorenone and hexamethylbenzene, have been investigated for their potential in nonvolatile memory devices , leveraging the electrical switching properties of the complex. acs.org

Exploration in Chemical Sensing and Adsorption Phenomena

The highly conjugated and electron-deficient nature of 4-Iodo-2,5,7-trinitro-9H-fluoren-9-one and its analogues makes them promising candidates for applications in chemical sensing and adsorption. The fluorenone core, often functionalized with various substituents, can interact with a range of analytes through mechanisms such as charge-transfer complex formation, hydrogen bonding, and electrostatic interactions. These interactions can lead to measurable changes in optical or electrochemical properties, forming the basis of a sensing platform.

Research into fluorenone derivatives has demonstrated their utility as selective sensors for various ions and molecules. For instance, certain fluorenone-based Schiff base sensors have been developed for the selective detection of iodide ions through a fluorescence enhancement mechanism. nih.gov These sensors operate by inhibiting intramolecular charge transfer (ICT) and C=N isomerization upon binding with iodide, leading to a significant increase in fluorescence intensity. nih.gov The limits of detection for such sensors have been reported to be in the nanomolar range, highlighting their high sensitivity. nih.gov

Furthermore, the solvatochromic fluorescence behavior of some fluorenone derivatives has been harnessed for the detection of water in organic solvents. researchgate.net These molecules exhibit different fluorescence colors depending on the polarity of the solvent, a phenomenon attributed to an excited state intramolecular charge transfer (ICT) process. researchgate.net The presence of water can cause a remarkable quenching of fluorescence, allowing for the detection of trace amounts of water in organic media. researchgate.net

In the realm of electrochemical sensing, composites incorporating fluorenone derivatives have shown potential. A notable example is a sensor utilizing a glassy carbon electrode modified with reduced graphene oxide functionalized with a fluorenone derivative for the detection of the organophosphate pesticide chlorpyrifos. researchgate.net The high adsorption capacity of the reduced graphene oxide, combined with the electrochemical properties of the fluorenone moiety, contributes to the sensor's high sensitivity and low detection limit. researchgate.net

Regarding adsorption, while specific studies on this compound are not extensively documented in publicly available literature, the principles of adsorption of nitroaromatic compounds on various materials are well-established. Nitroaromatic compounds, such as nitrophenols, are known to adsorb onto materials like activated carbon. mdpi.comnih.gov The adsorption process is influenced by factors such as pH, contact time, and the surface chemistry of the adsorbent. mdpi.com The mechanism of adsorption can involve π-π stacking interactions between the aromatic rings of the adsorbate and the adsorbent surface, as well as electrostatic interactions and hydrogen bonding. researchgate.net The presence of multiple nitro groups and an iodine atom in the target compound would be expected to influence its adsorption behavior due to their electron-withdrawing nature and polarizability.

Table 1: Examples of Fluorenone Analogues in Chemical Sensing

| Fluorenone Analogue/Derivative | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) |

| Fluorenone-based Schiff bases | Iodide ions (I⁻) | Fluorescence enhancement (inhibition of ICT and C=N isomerization) | 8.0 nM and 11.0 nM |

| Fluorenone derivative with extended conjugation | Water in organic solvents | Fluorescence quenching (vibronic coupling through hydrogen bonding) | mg/mL levels |

| Reduced graphene oxide-functionalized fluorenone derivative | Chlorpyrifos | Electrochemical sensing | 8.89 ng/mL |

Utilization in the Resolution of Organic Compounds

The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of many pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule can exhibit distinct biological activities. mdpi.comwikipedia.org Chiral stationary phases (CSPs) used in chromatography are often employed for this purpose, and compounds capable of forming diastereomeric complexes with enantiomers are key to this technology. The electron-deficient aromatic system of this compound suggests its potential as a π-acceptor in charge-transfer complexes, a property that is valuable in the design of chiral selectors.

While direct applications of this compound in chiral resolution are not widely reported, its structural analogues, particularly nitroaromatic compounds, have been investigated in this context. The principle behind their use lies in the formation of transient diastereomeric complexes with the enantiomers of a racemic mixture. These complexes have different stabilities, leading to different retention times on a chromatographic column and thus enabling their separation.

For example, the chiral resolution of various racemic compounds, including nitropropranolol derivatives, has been successfully achieved using chiral high-performance liquid chromatography (HPLC). mdpi.com This demonstrates that nitro-substituted aromatic compounds can be effectively resolved into their constituent enantiomers. The process often involves the use of commercially available chiral columns where the stationary phase is designed to interact differently with each enantiomer. nih.gov

The general methodology for chiral resolution can involve several techniques, with crystallization of diastereomeric salts being a classical and still widely used method. wikipedia.org This involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different solubilities. wikipedia.org Another powerful technique is chiral column chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. wikipedia.org

The potential of fluorenone derivatives and their analogues in chiral resolution is an area of ongoing research. The ability to tailor their structure by introducing various functional groups allows for the fine-tuning of their chiral recognition capabilities.

Computational and Theoretical Studies of 4 Iodo 2,5,7 Trinitro 9h Fluoren 9 One

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties.

Prediction of Molecular Orbitals and Energy Gaps (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

For 4-Iodo-2,5,7-trinitro-9H-fluoren-9-one, the presence of three nitro (-NO2) groups and an iodine (-I) atom, all of which are strong electron-withdrawing groups, is expected to significantly influence its electronic landscape. These substituents would lower the energy levels of both the HOMO and LUMO compared to the parent fluoren-9-one molecule. A recent study on fluorenone and its derivatives using DFT calculations showed that the HOMO-LUMO gap can be tuned by substituents. nih.gov The extensive π-conjugation of the fluorenone core, combined with the electron-withdrawing nature of the substituents, would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be readily excited and potentially exhibit interesting optical and electronic properties.

Illustrative Data Table: Predicted Frontier Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Characteristics |

| LUMO | -3.5 to -4.5 | Primarily localized on the trinitro-fluorenone core, indicating a high electron affinity. |

| HOMO | -7.0 to -8.0 | Distributed across the aromatic system, with some contribution from the iodine atom. |

| HOMO-LUMO Gap | 3.0 to 4.0 | Suggests potential for charge transfer interactions and visible light absorption. |

Note: The values in this table are hypothetical and based on trends observed in similar nitroaromatic and halogenated compounds. Actual values would require specific DFT calculations for this compound.

Analysis of Electron Density Distribution and Electrostatic Potentials

The electron density distribution reveals how electrons are shared among atoms in a molecule, while the molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

In this compound, the high electronegativity of the oxygen and nitrogen atoms in the nitro groups, as well as the iodine atom, would lead to a significant polarization of the electron density. The MESP would likely show regions of negative potential (electron-rich) around the oxygen atoms of the nitro groups and a region of positive potential (electron-poor) on the aromatic rings and near the iodine atom (a phenomenon known as a σ-hole). This positive region on the halogen atom is a key feature in forming halogen bonds. rsc.org The carbonyl group of the fluorenone core would also contribute to the non-uniform charge distribution. Such detailed analysis of the electrostatic potential is critical for understanding how the molecule interacts with other molecules and its potential role in designing materials with specific electronic properties. dtic.mil

Molecular Dynamics and Monte Carlo Simulations

While DFT provides a static picture of a molecule's electronic structure, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of molecules and their interactions in larger systems, such as in condensed phases. mdpi.comyoutube.com

Modeling Intermolecular Interactions in Condensed Phases

In a solid or liquid state, molecules of this compound would interact through a variety of non-covalent forces, including van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. MD simulations can model these interactions over time, providing insights into the packing of molecules in a crystal lattice or their behavior in a solution. The planarity of the fluorenone core and the presence of multiple polar groups suggest that π-π stacking and strong dipole-dipole interactions would play a significant role in the condensed phase.

Simulation of Charge Transport Pathways

For applications in organic electronics, understanding how charge carriers (electrons and holes) move through a material is essential. MD and MC simulations can be used to simulate charge transport pathways. By modeling the arrangement of molecules and the electronic coupling between them, these simulations can predict charge mobility. The ordered stacking of the planar fluorenone units, facilitated by intermolecular interactions, could provide pathways for efficient charge transport.

Quantum Chemical Analysis of Non-Covalent Interactions

A deeper understanding of the specific non-covalent interactions that govern the structure and properties of molecular assemblies can be achieved through high-level quantum chemical analyses.

Non-covalent interactions (NCIs) play a crucial role in molecular recognition and the formation of supramolecular structures. mdpi.com For this compound, several types of NCIs are expected to be significant. The electron-poor aromatic system could engage in π-π stacking interactions with other aromatic molecules. Furthermore, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. rsc.org The nitro groups can also participate in hydrogen bonding if suitable donor atoms are present in the environment. Quantum chemical methods can quantify the strength and nature of these individual interactions, providing a detailed picture of the forces that hold the molecular system together.

Detailed Studies of Halogen Bonding Geometries and Strengths

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov In this compound, the iodine atom is covalently bonded to a carbon atom of the electron-deficient fluorenone ring. The potent electron-withdrawing effects of the three nitro groups are expected to significantly enhance the magnitude of the positive electrostatic potential of the σ-hole on the iodine atom, making it a strong halogen bond donor.

Theoretical calculations, typically employing Density Functional Theory (DFT), are the primary tools for quantifying the geometry and strength of these interactions. researchgate.net Such studies would calculate the precise bond lengths, angles, and interaction energies between the iodine atom of the fluorenone and various halogen bond acceptors. The geometry is typically linear, with the C-I···N/O angle approaching 180°. The strength of the interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net

Although specific research providing these quantitative metrics for this compound has not been identified, computational models would be expected to yield data similar to that presented in the hypothetical table below, which outlines the key parameters used to characterize such bonds.

Table 1: Hypothetical Parameters for Halogen Bonding Interactions of this compound No specific data is available in the surveyed literature.

| Halogen Bond Acceptor | Interaction Type | Calculated I···X Distance (Å) | Calculated C-I···X Angle (°) | Calculated Interaction Energy (kcal/mol) |

| Pyridine | I···N | Data not available | Data not available | Data not available |

| Acetone | I···O | Data not available | Data not available | Data not available |

| Dimethyl sulfoxide | I···O | Data not available | Data not available | Data not available |

Investigation of Aromatic Stacking and π-π Interactions

The planar, rigid structure of the 9H-fluoren-9-one core provides an extensive surface area for aromatic stacking and π-π interactions. These non-covalent forces are fundamental to the solid-state packing of aromatic molecules and play a crucial role in the formation of charge-transfer complexes. The electronic character of the fluorenone ring system in this compound is strongly electron-deficient due to the influence of the three nitro substituents and the carbonyl group.

This pronounced electron-deficient nature dictates the preferred modes of π-π stacking. When interacting with itself, the molecule would likely adopt an offset or parallel-displaced stacking arrangement to minimize the electrostatic repulsion between the electron-poor aromatic faces. Computational studies on similar systems have shown that such staggered conformations are generally more stable than a direct face-to-face (eclipsed) arrangement. researchgate.netrsc.org The strength of these interactions is a balance of electrostatic (quadrupole-quadrupole) and dispersion forces.

Detailed computational analyses would be required to determine the precise interplanar distances, offsets, and binding energies for the various possible stacking geometries of this compound dimers and higher-order aggregates. While specific findings for this compound are not available, the table below illustrates the typical parameters that such a computational investigation would aim to uncover.

Table 2: Hypothetical Parameters for π-π Stacking Interactions of this compound Dimers No specific data is available in the surveyed literature.

| Stacking Configuration | Interplanar Distance (Å) | Lateral Offset (Å) | Calculated Interaction Energy (kcal/mol) |

| Parallel-Displaced | Data not available | Data not available | Data not available |

| T-shaped | Data not available | Data not available | Data not available |

| Eclipsed | Data not available | Data not available | Data not available |

Future Research Directions and Outlook for Iodo Trinitrofluorenones

Advanced Synthetic Strategies for Tailored Properties

The synthetic accessibility of 4-Iodo-2,5,7-trinitro-9H-fluoren-9-one is crucial for its future investigation and application. While the synthesis of various nitrofluorenones has been established, future research will likely focus on developing more efficient, selective, and scalable synthetic routes. rsc.org Current methods often involve multi-step processes, including nitration and halogenation of the fluorenone core. orgsyn.orgresearchgate.net

Future synthetic strategies are expected to focus on:

Regioselective Functionalization: Developing methods for the precise installation of iodo and nitro groups at specific positions on the fluorenone scaffold will be paramount. This will allow for fine-tuning of the electronic properties and intermolecular interactions.

Post-Synthetic Modification: Exploring the reactivity of the iodine and nitro groups to introduce additional functionalities. For instance, the iodine atom could serve as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Green Chemistry Approaches: The development of more environmentally benign synthetic protocols, such as using milder reagents and solvent-free conditions, will be a key consideration. researchgate.net

These advanced synthetic methodologies will enable the creation of a library of iodo-trinitrofluorenone derivatives with systematically varied properties, which is essential for establishing structure-property relationships and optimizing materials for specific applications.

Novel Charge Transfer Complex Design and Optimization

Polynitro-substituted 9-fluorenones are well-known for their ability to act as strong π-electron acceptors in the formation of charge-transfer (CT) complexes. researchgate.net The presence of three electron-withdrawing nitro groups in this compound suggests it would be a potent electron acceptor. CT complexes are formed through the electrostatic interaction between an electron donor and an electron acceptor. wikipedia.org

Future research in this area will likely involve:

Systematic Screening of Donors: Investigating the complexation of this compound with a wide range of electron donors, from simple aromatic hydrocarbons to more complex tetrathiafulvalene (B1198394) (TTF) derivatives. This will allow for the tuning of the CT gap and the resulting optical and electronic properties. researchgate.net

Control of Solid-State Packing: The arrangement of donor and acceptor molecules in the solid state is critical for achieving desirable properties such as high charge carrier mobility. researchgate.net The interplay between π-π stacking and halogen bonding will be a key area of investigation for controlling the crystal packing.

Exploring Photoinduced Charge Transfer: Studying the dynamics of charge separation and recombination in these CT complexes upon photoexcitation. This is crucial for their potential application in organic photovoltaics and photodetectors.

The design of novel CT complexes based on iodo-trinitrofluorenones could lead to materials with unique absorption profiles, potentially extending into the near-infrared (NIR) region, which is of interest for various optoelectronic applications. nih.govnih.gov

Exploitation of Halogen Bonding in Functional Materials

A key feature of this compound is the presence of an iodine atom, which can participate in halogen bonding (XB). Halogen bonding is a highly directional and tunable non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of functional materials. nih.govacs.orgnih.gov The strength of the halogen bond is dependent on the polarizability of the halogen atom and the electron-withdrawing nature of the moiety to which it is attached. acs.orgetamu.edu

Future research will focus on harnessing the halogen bonding capabilities of iodo-trinitrofluorenones to:

Direct Supramolecular Assembly: Utilizing the directionality of halogen bonds to guide the self-assembly of these molecules into well-defined one-, two-, and three-dimensional architectures. rsc.orgrsc.org This can lead to the formation of materials with anisotropic properties.

Anion Recognition and Sensing: The electropositive region on the iodine atom (the σ-hole) can interact with anions, making these compounds potential candidates for anion sensors. richmond.edu

Modulating Electronic Properties: Investigating how halogen bonding interactions with other molecules in a material can influence the electronic energy levels and charge transport properties.

The ability to tune the strength of the halogen bond by modifying the substituents on the fluorenone core provides a powerful strategy for the rational design of functional materials with predictable structures and properties. nih.govacs.org

Emerging Applications in Organic Electronics and Beyond

The unique combination of a highly electron-deficient aromatic system and a halogen bond donor makes this compound and its derivatives promising candidates for a range of emerging applications.

Organic Electronics:

n-Type Semiconductors: The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, a consequence of the multiple nitro groups, makes these compounds suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bohrium.comrsc.org

Electron Transport Materials: In multilayered organic electronic devices, these materials could function as efficient electron transport layers, facilitating the movement of electrons to the cathode.

Host Materials for Phosphorescent Emitters: The high triplet energy expected for these rigid molecules could make them suitable as host materials for phosphorescent emitters in OLEDs.

Beyond Organic Electronics:

Nonlinear Optical (NLO) Materials: The push-pull nature that can be engineered into derivatives of this compound could lead to materials with significant second-order NLO properties. nih.gov

Sensors: As mentioned, the ability to form charge-transfer complexes and participate in halogen bonding could be exploited for the development of chemical sensors for various analytes.

Luminescent Materials: Functionalization of the fluorenone core could lead to novel luminescent materials with applications in bioimaging and sensing. rsc.org

The table below summarizes the potential future applications and the key molecular features of this compound that enable them.

| Potential Application | Key Molecular Feature(s) |

| n-Type Semiconductors | Multiple electron-withdrawing nitro groups leading to a low LUMO energy level. |

| Charge-Transfer Complexes | Strong π-electron acceptor character due to the trinitro-fluorenone core. |

| Functional Supramolecular Materials | Presence of an iodine atom for directional halogen bonding. |

| Anion Sensors | Electropositive σ-hole on the iodine atom for anion binding. |

| Nonlinear Optical Materials | Potential for creating a strong push-pull electronic system through derivatization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.